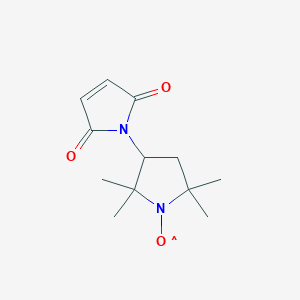
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Overview
Description
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, also known as 3-Maleimido-PROXYL, is a free radical compound . It has a molecular weight of 237.27 and its empirical formula is C12H17N2O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)CC(N2C(=O)C=CC2=O)C(C)(C)N1[O] . The InChI representation is 1S/C12H17N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8H,7H2,1-4H3 . Physical And Chemical Properties Analysis
The melting point of this compound is 111-113 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy plays a crucial role in organic synthesis and medicinal chemistry. Its involvement in the transformation of pyrrolidine-2,5-dione to maleimide highlights its significance in understanding the properties and synthesis of these organic substances (Yan et al., 2018).
Biophysical Studies
This compound has been utilized in the study of rhodopsin, a light-sensitive receptor protein. Its application in spin-labeling rhodopsin aids in understanding the conformational changes in proteins under various conditions (Pontus & Delmelle, 1975), (Delmelle & Pontus, 1974).
Cellular and Molecular Biology
The compound is used in exploring the dynamics of cellular components, such as in the study of sulfhydryl sites in excitable tissues (Giotta & Wang, 1973). Additionally, it aids in investigating the interactions between the cytoskeleton components in human erythrocytes, contributing to our understanding of cellular structure and function (Dubreuil & Cassoly, 1983).
Phototherapy and Drug Design
This compound is integral to the synthesis of β-maleimide functionalized meso-arylporphyrins, which are promising in phototherapy and drug design, particularly for cancer treatment (Ol’shevskaya et al., 2019).
Nanotechnology
This compound has applications in nanotechnology, exemplified by its use in functionalizing Fe3O4 nanoparticles for drug or gene delivery (Zhang et al., 2012).
Environmental Analysis
This compound is also relevant in environmental analysis, where its derivatives, maleimides, serve as indicators for studying algal productivity and redox conditions in aquatic systems (Grice et al., 1996), (Naeher et al., 2016).
Safety and Hazards
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
properties
InChI |
InChI=1S/C12H17N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8H,7H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHBHXFYUYUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)N2C(=O)C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968666 | |
| Record name | [3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5389-27-5 | |
| Record name | N-(1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Maleimido-PROXYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethylidene-1,2,3,4,6,7,12,12balpha-octahydroindolo[2,3-a]quinolizine](/img/structure/B1222642.png)


![1-[4-(1-Azepanyl)-3-fluorophenyl]-1-propanone](/img/structure/B1222649.png)



![2-[4-(Diaminomethylidenehydrazinylidene)hexan-3-ylideneamino]guanidine](/img/structure/B1222654.png)
![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)



